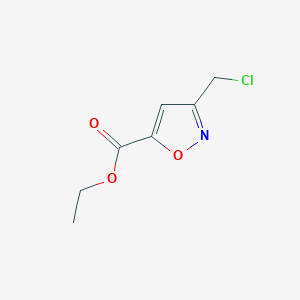
2-Methoxy-4-nitrobenzohydrazide
Descripción general
Descripción
2-Methoxy-4-nitrobenzohydrazide is a chemical compound with the molecular formula C8H9N3O4 . It is also known by its CAS number 136507-15-8 . The compound consists of a benzene ring with a nitro group (NO2) and a methoxy group (OCH3) attached at specific positions. It serves as a building block in the synthesis of various organic molecules .
Synthesis Analysis
Molecular Structure Analysis
The compound crystallizes in an orthorhombic structure within the P21212 space group. Its core consists of a pyridine ring flanked by two phenyl rings. The Hirshfeld surface analysis reveals spatial attributes, including key interactions such as π–π stacking and H⋯X contacts , which contribute to the crystal’s stability .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Hydrolysis and Reaction Pathways
The hydrolysis of compounds related to 2-Methoxy-4-nitrobenzohydrazide has been studied to understand their reaction mechanisms. For instance, Dembech et al. (1973) examined the kinetics of hydrolysis of 2-methoxy-1-methylbenzimidazole and its derivatives, revealing multiple reaction paths varying with medium acidity (Dembech, Ricci, Seconi, & Vivarelli, 1973).
Xanthine Oxidase Inhibitory Activity
A series of hydrazones, including derivatives of 2-Methoxy-4-nitrobenzohydrazide, have been synthesized and investigated for their inhibitory activity against xanthine oxidase. Studies by Han et al. (2022) and Xue et al. (2022) have identified that compounds such as N'-(4-hydroxy-3-methoxybenzylidene)-4-nitrobenzohydrazide show strong inhibitory activity, which is significant for medicinal chemistry research (Han, Guo, & Xue, 2022); (Xue, Li, Han, & Luo, 2022).
Crystal Structure Analysis
The crystal structure of compounds similar to 2-Methoxy-4-nitrobenzohydrazide has been studied, providing insights into their molecular configurations. Xiao and Wei (2009) synthesized N′-(2-Methoxybenzylidene)-2-nitrobenzohydrazide and analyzed its crystal structure, which is essential for understanding its physical and chemical properties (Xiao & Wei, 2009).
Schiff Base Formation
The formation of Schiff bases involving 2-Methoxy-4-nitrobenzohydrazide derivatives has been explored. Studies like those by Wang et al. (2008) provide details on the synthesis and molecular interactions of these compounds, which are important for various chemical applications (Wang, Wang, Diao, & Cai, 2008).
Antimicrobial Activity
Some derivatives of 2-Methoxy-4-nitrobenzohydrazide have been synthesized and tested for their antimicrobial properties. Kumar et al. (2011) explored a series of such compounds, highlighting their potential in developing new antimicrobial agents (Kumar, Kapoor, Thangadurai, Kumar, & Narasimhan, 2011).
Propiedades
IUPAC Name |
2-methoxy-4-nitrobenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c1-15-7-4-5(11(13)14)2-3-6(7)8(12)10-9/h2-4H,9H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSLOETYYLZEGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-nitrobenzohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(4-Bromophenyl)-1-[2-(tetrahydropyran-2-yloxy)-ethyl]-1H-pyrazole](/img/structure/B1406440.png)










